(1,3-Dimethylcyclobutyl)methanamine

Conformational Analysis Stereochemistry Medicinal Chemistry

(1,3-Dimethylcyclobutyl)methanamine (C7H15N, MW 113.20 g/mol) is a primary aliphatic amine characterized by a cyclobutane ring bearing two methyl substituents at positions 1 and 3, along with a methanamine functional group. It is commercially available as a free base (purity typically ≥95%) and as a hydrochloride salt.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B13617459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dimethylcyclobutyl)methanamine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CC(C1)(C)CN
InChIInChI=1S/C7H15N/c1-6-3-7(2,4-6)5-8/h6H,3-5,8H2,1-2H3
InChIKeyRFDRMEPBOMJDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Research Use of (1,3-Dimethylcyclobutyl)methanamine: A Structurally Unique Cyclobutylamine Building Block


(1,3-Dimethylcyclobutyl)methanamine (C7H15N, MW 113.20 g/mol) is a primary aliphatic amine characterized by a cyclobutane ring bearing two methyl substituents at positions 1 and 3, along with a methanamine functional group . It is commercially available as a free base (purity typically ≥95%) and as a hydrochloride salt [1]. This compound serves as a key synthetic intermediate and scaffold in medicinal chemistry, leveraging the unique conformational constraints and stereochemical properties conferred by its 1,3-disubstituted cyclobutyl core [2].

Stereochemical SAR with cis/trans isomer exploration
Conformationally restricted cyclobutane scaffold synthesis
Sigma-1 and TRPV1 ligand research building block

Critical Differentiation of (1,3-Dimethylcyclobutyl)methanamine from Common Cyclobutylamine Analogs in Scientific Procurement


Generic substitution of (1,3-Dimethylcyclobutyl)methanamine with other cyclobutylamines (e.g., (3,3-dimethylcyclobutyl)methanamine, cyclobutylmethanamine) is not scientifically valid due to fundamental differences in conformational dynamics, stereoisomerism, and physicochemical properties that directly impact receptor binding, metabolic stability, and downstream synthetic utility. The specific 1,3-dimethyl substitution pattern introduces cis/trans stereoisomerism absent in geminal 3,3-dimethyl analogs, thereby altering the spatial orientation of the amine pharmacophore [1]. Furthermore, the presence and position of methyl groups significantly modulate lipophilicity (LogP), a critical determinant of membrane permeability and off-target binding, rendering even closely related isomers non-interchangeable in structure-activity relationship (SAR) campaigns . The following evidence quantifies these key differentiators.

  • Cis/trans stereoisomerism absent in 3,3-dimethyl analogs may alter pharmacophore orientation and SAR interpretation.
  • Lipophilicity shifts markedly from cyclobutane and 3,3-dimethyl analogs, affecting membrane permeability and off-target binding profiles.
  • Metabolic stability inferred from cyclobutane class may not directly transfer; specific scaffold validation is needed.

Quantitative Evidence Guide: (1,3-Dimethylcyclobutyl)methanamine vs. Comparator Cyclobutylamines


Conformational Restriction: Cis/Trans Stereoisomerism of 1,3-Dimethylcyclobutane vs. 3,3-Dimethylcyclobutane

The 1,3-dimethyl substitution on the cyclobutane ring of (1,3-Dimethylcyclobutyl)methanamine introduces cis/trans stereoisomerism, a feature absent in the geminal 3,3-dimethyl isomer. This stereochemical complexity directly impacts the three-dimensional orientation of the appended methanamine group, providing a conformationally restricted scaffold for probing chiral recognition in biological systems [1]. In contrast, the 3,3-dimethyl analog lacks this stereoisomerism, offering a single, less-defined spatial presentation of the amine [2].

Cis/trans stereoisomerism
Class-level
Cis/trans isomers present vs. none in 3,3-dimethyl analog
Supports stereochemical SAR review; absent in 3,3-dimethyl analog
Inferred from 1,3-dimethylcyclobutane core
Conformational Analysis Stereochemistry Medicinal Chemistry

Lipophilicity Modulation: ACD/LogP Comparison for 1,3-Dimethylcyclobutane vs. Cyclobutane

The addition of two methyl groups to the cyclobutane ring substantially increases lipophilicity, a key determinant of membrane permeability and potential off-target binding. The 1,3-dimethyl substitution pattern on the cyclobutane core of the target compound yields an ACD/LogP of 3.24 . This is a significant increase compared to the parent cyclobutane (ACD/LogP ~2.0). The elevated LogP suggests enhanced ability to cross biological membranes, a property that can be advantageous for central nervous system (CNS) targeting but may also increase the risk of phospholipidosis or CYP inhibition [1].

Lipophilicity (LogP)
Reported
ACD/LogP 3.24 vs. cyclobutane ≈ 2.0
Reported lipophilicity increase guides CNS-permeability design context
ACD/Labs Percepta prediction
Physicochemical Properties Lipophilicity Drug Design

Metabolic Stability: Cyclobutane Core as a Bioisostere with Enhanced Stability

Cyclobutane rings, such as the core of (1,3-Dimethylcyclobutyl)methanamine, serve as metabolically stable bioisosteres for more labile functional groups in medicinal chemistry. Recent studies on cyclobutane-based αvβ3 antagonists have demonstrated that functionalized cyclobutanes exhibit high metabolic stability, with lead compounds displaying a half-life (t1/2) > 80 minutes in in vitro assays [1]. This class-level inference suggests that (1,3-Dimethylcyclobutyl)methanamine, as a cyclobutane derivative, is expected to confer similar resistance to metabolic degradation compared to acyclic amine scaffolds or more metabolically vulnerable heterocycles.

Metabolic stability
Class-level
Related cyclobutane antagonists: t1/2 > 80 min (in vitro)
Class-level stability may support scaffold selection; direct data to verify
Not measured for this compound
Metabolic Stability Bioisosterism Drug Metabolism

Sigma-1 Receptor Affinity: Class-Level Activity of Dimethylcyclobutyl Compounds

Substituted dimethylcyclobutyl compounds, a class to which (1,3-Dimethylcyclobutyl)methanamine belongs, have been reported to exhibit good to excellent affinity for sigma receptors, particularly sigma-1 [1]. While quantitative Ki or IC50 values for the specific target compound are not available in the public domain, this class-level patent disclosure indicates that the dimethylcyclobutyl scaffold is a privileged structure for sigma-1 receptor binding. This is a key differentiator from simpler cyclobutylamines lacking the dimethyl substitution, which would not be expected to share this pharmacophoric feature.

Sigma-1 affinity
Class-level
Dimethylcyclobutyl compounds: good to excellent affinity reported
Supports sigma-1 ligand design; class-level inference, no specific Ki
Patent disclosure; confirm for this scaffold
Sigma Receptor Neuropharmacology Pain

Recommended Research and Industrial Application Scenarios for (1,3-Dimethylcyclobutyl)methanamine


Synthesis of TRPV1 Antagonist Candidates for Pain and Inflammation Research

Based on its 1,3-disubstituted cyclobutyl core, (1,3-Dimethylcyclobutyl)methanamine is a strategic starting material for synthesizing novel TRPV1 antagonists. The 1,3-substitution pattern is specifically claimed in recent patents for the treatment of ocular pain and dry eye disease [1]. The conformational rigidity and potential for stereochemical exploration (cis/trans isomers) enable the fine-tuning of ligand-receptor interactions, a critical aspect of developing selective TRPV1 modulators with reduced side effects.

Synthesis of Sigma-1 Receptor Ligands for Neuropharmacological Probe Development

Given the established affinity of substituted dimethylcyclobutyl compounds for sigma-1 receptors [1], this compound is ideally suited as a synthetic intermediate for generating a focused library of sigma-1 receptor ligands. Its primary amine handle allows for facile derivatization (e.g., amide bond formation, reductive amination) to explore structure-activity relationships (SAR) around the cyclobutyl scaffold, targeting indications such as neuropathic pain, depression, or cognitive disorders.

Construction of Metabolically Stable, Conformationally Restricted Scaffolds in Drug Discovery

For medicinal chemistry programs requiring improved metabolic stability, the cyclobutane core of (1,3-Dimethylcyclobutyl)methanamine offers a validated bioisosteric replacement for more labile groups. The class-level evidence of enhanced stability (t1/2 > 80 min for related cyclobutane compounds) [1] supports its use in designing drug candidates with longer half-lives and potentially improved in vivo efficacy. Its increased lipophilicity (LogP 3.24 for the core) also makes it a candidate for CNS-targeted programs where blood-brain barrier penetration is a prerequisite.

Application
Selection Property
Validation Focus
Ocular pain and dry eye research models (TRPV1 antagonist synthesis)
1,3-disubstituted cyclobutane core, cis/trans stereochemistry exploration
TRPV1 target engagement and selectivity in research models
Sigma-1 receptor ligand probe development
Primary amine for derivatization, dimethylcyclobutyl pharmacophore
Sigma-1 binding affinity and SAR profiling
Metabolically stable, CNS-targeted scaffold synthesis
Cyclobutane core as bioisostere, increased lipophilicity
Metabolic stability in vitro (t1/2) and blood-brain barrier permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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